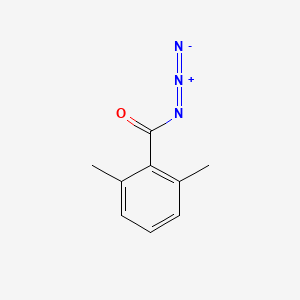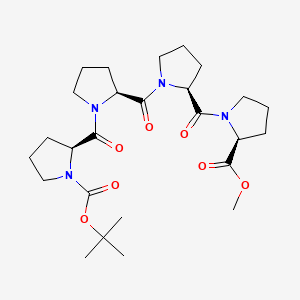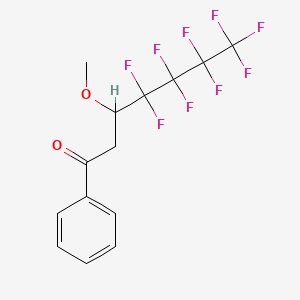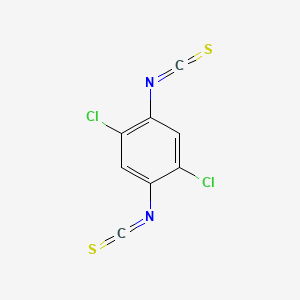
1,4-Dichloro-2,5-diisothiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2,5-diisothiocyanatobenzene is an organic compound with the molecular formula C8H2Cl2N2S2 It is a derivative of benzene, where two chlorine atoms and two isothiocyanate groups are substituted at the 1,4 and 2,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2,5-diisothiocyanatobenzene can be synthesized through a multi-step process involving the chlorination and subsequent isothiocyanation of benzene derivatives. The general synthetic route includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1,4-dichlorobenzene.
Isothiocyanation: The 1,4-dichlorobenzene is then reacted with thiophosgene (CSCl2) in the presence of a base like pyridine to introduce the isothiocyanate groups at the 2,5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1,4-Dichloro-2,5-diisothiocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and isothiocyanate groups.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the isothiocyanate groups to form corresponding sulfonyl derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the isothiocyanate groups to amines.
Substitution: Nucleophiles like sodium methoxide can replace the chlorine atoms under basic conditions.
Major Products
Sulfonyl Derivatives: Formed through oxidation reactions.
Amines: Produced by the reduction of isothiocyanate groups.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
1,4-Dichloro-2,5-diisothiocyanatobenzene has several applications in scientific research:
作用機序
The mechanism of action of 1,4-Dichloro-2,5-diisothiocyanatobenzene involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. The isothiocyanate groups can react with nucleophiles, forming covalent bonds with biological molecules such as proteins and nucleic acids. This reactivity is exploited in various applications, including the labeling of antibodies for imaging and the synthesis of bioactive compounds .
類似化合物との比較
Similar Compounds
1,4-Diisothiocyanatobenzene: Similar structure but lacks chlorine atoms.
1,4-Dichloro-2,5-dimethoxybenzene: Contains methoxy groups instead of isothiocyanate groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with different functional groups.
Uniqueness
1,4-Dichloro-2,5-diisothiocyanatobenzene is unique due to the combination of chlorine and isothiocyanate groups, which impart distinct chemical reactivity and versatility in various applications. Its ability to undergo both electrophilic and nucleophilic reactions makes it a valuable compound in synthetic chemistry and material science.
特性
CAS番号 |
97954-63-7 |
|---|---|
分子式 |
C8H2Cl2N2S2 |
分子量 |
261.2 g/mol |
IUPAC名 |
1,4-dichloro-2,5-diisothiocyanatobenzene |
InChI |
InChI=1S/C8H2Cl2N2S2/c9-5-1-7(11-3-13)6(10)2-8(5)12-4-14/h1-2H |
InChIキー |
GFMQOZXTWZRTFJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)N=C=S)Cl)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


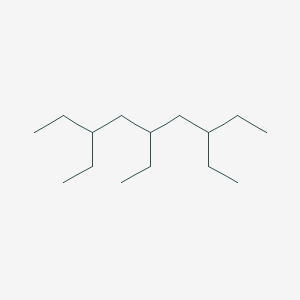
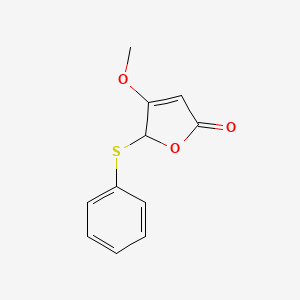

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)


![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
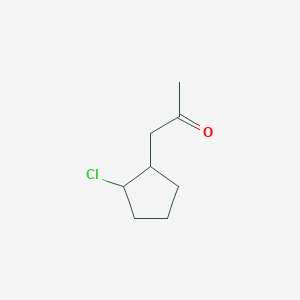
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)

